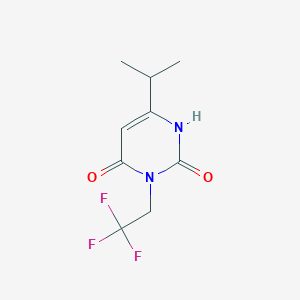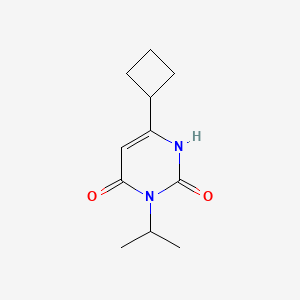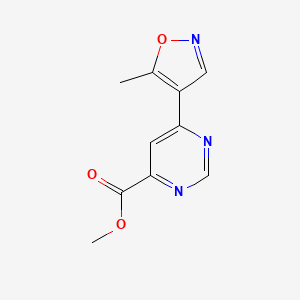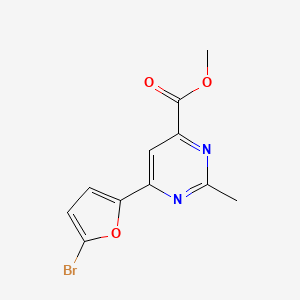
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one
Vue d'ensemble
Description
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one, also known as 2-ABTP, is a synthetic heterocyclic compound that has recently been studied for its potential in various scientific research applications. 2-ABTP has been found to possess a wide range of biochemical and physiological effects, which can be used in laboratory experiments.
Applications De Recherche Scientifique
Structural and Chemical Properties
- Structural Analysis : Compounds related to the target chemical show unique structural features, such as specific ring conformations and bonding interactions. For example, the study of 3-Amino-1-(thiophen-2-yl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile revealed a twisted half-boat conformation and folded dihydrophenanthrene residue, highlighting intricate structural dynamics (A. O. Al-Youbi et al., 2012).
Pharmaceutical Research
- Synthesis and Characterization : The compound's derivatives have been synthesized and characterized for their potential applications, including their use as antioxidants and corrosion inhibitors. For instance, Synthesis and Applications of Pyridazinones for Base oil Improvement explored the synthesis of Pyridazinone derivatives and their efficacy as antioxidants in oil (M. Nessim, 2017).
Materials Science
- Electroactive Polymer Synthesis : The compound's derivatives have applications in the synthesis of electroactive polymers, as demonstrated by A new approach for synthesis of electroactive phenol based polymer: 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol and its oxidative polymer (I. Kaya & A. Aydın, 2012).
Antimicrobial and Antioxidant Research
- Antimicrobial Evaluation : The study of Structural Elucidation and Antimicrobial Evaluation of Novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones showed that some derivatives possess mild antimicrobial activities (S. M. Gomha et al., 2018).
- Antioxidant Properties : Derivatives of this compound, such as those in New thiophene-1,2,4-triazole-5(3)-ones: highly bioactive thiosemicarbazides, structures of Schiff bases and triazole-thiols, have shown high antioxidant activities in various tests (Y. Ünver et al., 2014).
Cancer Research
- Anticancer Studies : The research on Spectral, thermal, DFT calculations, anticancer and antimicrobial studies for bivalent manganese complexes of pyrano [2,3-d]pyrimidine derivatives found that some complexes exhibit notable anticancer activities (W. H. El-Shwiniy et al., 2020).
Propriétés
IUPAC Name |
2-(4-aminobutan-2-yl)-6-thiophen-3-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-9(4-6-13)15-12(16)3-2-11(14-15)10-5-7-17-8-10/h2-3,5,7-9H,4,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCVXECOTHMKTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-(thiophen-3-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



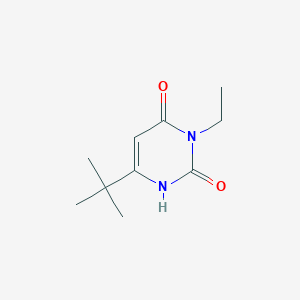

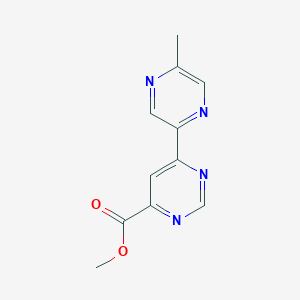

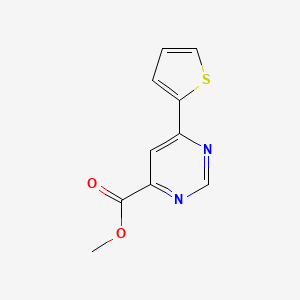
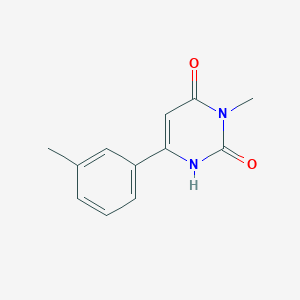
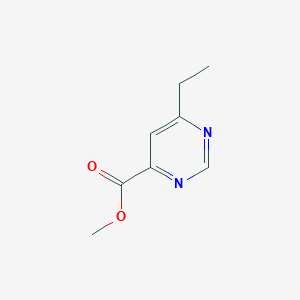

![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
